Home > Products > Screening Compounds P49487 > Pesticide4_Doramectin_C50H74O14_Dectomax
Pesticide4_Doramectin_C50H74O14_Dectomax -

Pesticide4_Doramectin_C50H74O14_Dectomax

Catalog Number: EVT-8148853
CAS Number:
Molecular Formula: C50H74O14
Molecular Weight: 899.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Doramectin, with the chemical formula C50H74O14C_{50}H_{74}O_{14}, is a macrocyclic lactone derived from the fermentation of the soil bacterium Streptomyces avermitilis. It is primarily used as an antiparasitic agent in veterinary medicine, particularly for treating nematode and arthropod infections in livestock. Doramectin is a key component of the product Dectomax, which is utilized for its efficacy against a broad spectrum of parasites.

Source: The compound is sourced from natural fermentation processes, specifically from the Streptomyces species, which are known for producing various bioactive compounds.

Classification: Doramectin falls under the class of avermectins, which are a group of macrocyclic lactones. These compounds are known for their potent activity against a variety of parasites and are classified as antiparasitic agents in veterinary pharmacology.

Synthesis Analysis

Methods: The synthesis of Doramectin typically involves the fermentation of Streptomyces avermitilis under controlled conditions. The process includes:

  1. Fermentation: Culturing Streptomyces in a nutrient-rich medium to promote the production of secondary metabolites.
  2. Extraction: Isolating Doramectin from the fermentation broth using solvent extraction techniques.
  3. Purification: Employing chromatographic methods to purify the compound, ensuring high purity levels suitable for pharmaceutical use.

Technical Details: The fermentation process can vary in terms of temperature, pH, and nutrient composition, which are optimized to enhance yield and quality of Doramectin.

Molecular Structure Analysis

Structure: Doramectin's molecular structure features a complex arrangement typical of macrocyclic lactones, characterized by multiple rings and functional groups that contribute to its biological activity.

  • Molecular Formula: C50H74O14C_{50}H_{74}O_{14}
  • Molecular Weight: Approximately 875.1 g/mol

The structure includes several hydroxyl groups and an ether linkage, which are crucial for its interaction with biological targets.

Chemical Reactions Analysis

Doramectin undergoes various chemical reactions that can alter its structure and biological activity:

  1. Hydrolysis: In aqueous environments, Doramectin can hydrolyze, leading to the breakdown of its lactone structure.
  2. Oxidation/Reduction: The presence of hydroxyl groups allows for potential oxidation or reduction reactions that can modify its pharmacological properties.
  3. Complexation: Doramectin can form complexes with metal ions or other organic molecules, potentially affecting its solubility and bioavailability.

These reactions are essential for understanding its stability and efficacy in different environments.

Mechanism of Action

Doramectin exerts its antiparasitic effects primarily through:

  • Binding to Glutamate-Gated Chloride Channels (GluCl): Doramectin binds selectively to these channels found in the nervous system of invertebrates, leading to hyperpolarization and paralysis of the parasites.
  • Inhibition of Neuromuscular Transmission: By enhancing chloride ion influx into nerve cells, Doramectin disrupts normal neuromuscular function in parasites, ultimately resulting in their death.

This mechanism highlights the specificity of Doramectin towards invertebrate systems, minimizing toxicity towards mammals.

Physical and Chemical Properties Analysis
  • Physical Properties:
    • Appearance: Typically presented as a white to off-white powder.
    • Solubility: Poorly soluble in water but soluble in organic solvents like methanol and ethanol.
  • Chemical Properties:
    • Stability: Stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
    • Melting Point: Approximately 200°C (decomposes).

These properties are critical for formulating effective veterinary pharmaceuticals.

Applications

Doramectin is widely used in veterinary medicine for:

  • Treatment of Parasitic Infections: Effective against a range of nematodes and ectoparasites such as lice and mites in cattle, sheep, and pigs.
  • Preventive Measures: Administered as part of parasite control programs to prevent infestations in livestock.
  • Research Applications: Utilized in studies investigating antiparasitic mechanisms and drug resistance among parasitic species.

The versatility and effectiveness of Doramectin make it a valuable compound in both clinical and research settings.

Biosynthesis and Structural Optimization of Doramectin

Mutational Biosynthesis in Streptomyces avermitilis for Cyclohexyl Substitution

Doramectin (C₅₀H₇₄O₁₄) is produced through precursor-directed biosynthesis in Streptomyces avermitilis mutants lacking branched-chain-2-oxo acid dehydrogenase activity. These "bkd¯" mutants cannot utilize endogenous branched-chain fatty acids, enabling exogenous cyclohexanecarboxylic acid to serve as the exclusive starter unit for polyketide assembly. The process involves:

  • Cyclohexylcarbonyl-CoA activation: The fadD17 gene encodes a cyclohex-1-ene-1-carboxylate:CoA ligase that converts cyclohexanecarboxylic acid to cyclohexylcarbonyl-CoA. Overexpression of fadD17 in industrial strains increases doramectin yield by 260% (from 280 mg/L to 723 mg/L) by enhancing precursor activation [1] [7].
  • Genetic engineering: Introduction of the Streptomyces collinus cyclohexylcarbonyl-CoA biosynthetic gene cluster (PAC12) into S. avermitilis enables autonomous doramectin production without cyclohexanecarboxylic acid supplementation. This cluster encodes a nine-enzyme reductive pathway converting shikimate to cyclohexylcarbonyl-CoA, allowing engineered strains to produce ω-cyclohexyl fatty acids at 49% of total fatty acids [7].
  • Competitive pathway elimination: Sequential deletion of nonessential polyketide synthase gene clusters (pks3, olm, pte) redirects metabolic flux toward doramectin biosynthesis. Combining this with fadD17 overexpression yields strains producing >1 g/L doramectin in industrial fermenters [1] [6].

Table 1: Genetic Modifications for Enhanced Doramectin Biosynthesis

Modification TypeTarget Gene/ClusterFunctional ImpactYield Increase
Precursor activationfadD17 overexpressionEnhanced cyclohexanecarboxylic acid → cyclohexyl-CoA260% vs. parental strain
Competing pathway deletionpks3, olm, pteReduced metabolic diversion to non-doramectin polyketidesNot quantified
Heterologous gene expressionPAC12 clusterAutonomous cyclohexyl-CoA biosynthesisEliminates need for cyclohexanecarboxylic acid supplementation

Comparative Analysis of Doramectin versus Ivermectin/Avermectin Structural Analogues

Doramectin belongs to the 16-membered macrocyclic lactone class but features a unique C-25 cyclohexyl group replacing the isopropyl (avermectin) or sec-butyl (ivermectin) moieties. Key structural and functional distinctions include:

  • Backbone modifications: Doramectin shares the disaccharide-augmented macrocyclic core with ivermectin (22,23-dihydroavermectin B₁) but exhibits altered stereochemistry at C-25 due to cyclohexyl incorporation. This enhances lipid solubility, with logP values ~1.5 units higher than ivermectin [3] [5] [7].
  • Antiparasitic spectrum: The cyclohexyl group broadens activity against nematodes (e.g., Ostertagia ostertagi, Cooperia oncophora) and ectoparasites (e.g., Psoroptes ovis mites). In field trials, doramectin shows 80% clinical cure rates against bovine mange versus 10% for ivermectin at equivalent doses (0.2 mg/kg), attributed to superior tissue penetration [3] [8].
  • Pharmacokinetic performance: Doramectin's area-under-curve (AUC) is 1.37-fold higher than ivermectin after subcutaneous administration. Long-acting formulations (3.5% doramectin) sustain effective concentrations for 28 days versus 21 days for ivermectin 3.15%, enabling extended parasite control in grazing cattle [3] [5].

Table 2: Structural and Functional Comparison of Macrocyclic Lactones

FeatureDoramectinIvermectinAvermectin B₁a
C-25 SubstituentCyclohexylsec-ButylIsopropyl
C22-C23 BondSingle (dihydro)Single (dihydro)Double
LogP (Octanol-Water)Higher (~4.5)Moderate (~3.0)Moderate (~3.2)
Plasma Half-life (Cattle)9.2 days5.6 days4.1 days
Mange Cure Rate (Day 14)80%10%Not tested

Role of C-25 Cyclohexyl Modification in Enhanced Pharmacodynamic Properties

The cyclohexyl group at C-25 is the primary determinant of doramectin's superior antiparasitic properties:

  • Lipid membrane integration: The hydrophobic cyclohexyl moiety enhances partitioning into adipose and dermal tissues. This results in ≥35-day persistence against gastrointestinal nematodes and 14-day efficacy against buffalo flies (Haematobia irritans exigua), outperforming ivermectin's duration by ≥7 days [5] [7].
  • Target binding affinity: Molecular dynamics simulations indicate the cyclohexyl group fills a hydrophobic pocket in glutamate-gated chloride channels (GluCls) of nematodes. This stabilizes the open-channel conformation, prolonging paralysis. In vitro assays show doramectin has 3-fold higher affinity for Haemonchus contortus GluCls versus ivermectin [1] [7].
  • Metabolic stability: The cyclohexyl group sterically hinders oxidative metabolism by hepatic cytochrome P450 enzymes. In cattle, doramectin's elimination half-life is extended to 9.2 days versus 5.6 days for ivermectin, supporting sustained antiparasitic pressure [3] [5].
  • Overcoming resistance: In ivermectin-resistant Psoroptes ovis populations, doramectin achieves 100% clinical cure at 28 days post-treatment versus <40% for ivermectin. This is attributed to the cyclohexyl group enabling tighter binding to P-glycoprotein mutants associated with macrocyclic lactone resistance [3] [8].

Properties

Product Name

Pesticide4_Doramectin_C50H74O14_Dectomax

IUPAC Name

(10'E,14'E,16'E)-2-cyclohexyl-21',24'-dihydroxy-12'-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

Molecular Formula

C50H74O14

Molecular Weight

899.1 g/mol

InChI

InChI=1S/C50H74O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,19-21,27,29,31-33,35-47,51-52,54H,9-11,14-15,18,22-26H2,1-8H3/b13-12+,28-17+,34-16+

InChI Key

QLFZZSKTJWDQOS-LHBWCTOLSA-N

SMILES

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O

Canonical SMILES

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O

Isomeric SMILES

CC1/C=C/C=C/2\COC3C2(C(C=C(C3O)C)C(=O)OC4CC(C/C=C(/C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)\C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.